Benalfocin vs. Yohimbine and Idazoxan: Differential 5-HT1A Receptor Intrinsic Activity
In direct comparative functional assays, Benalfocin (SKF 86466) demonstrated low partial agonist efficacy (Emax = 25-35%) at human 5-HT1A receptors, contrasting sharply with the high intrinsic activity of yohimbine (Emax > 70%) and the moderate activity of (±)-idazoxan (Emax = 50-65%) [1]. This indicates that at concentrations sufficient to block α2-receptors, Benalfocin produces significantly less confounding serotonergic activation.
| Evidence Dimension | Functional efficacy at human 5-HT1A receptors |
|---|---|
| Target Compound Data | Benalfocin (SKF 86466): Emax = 25-35% |
| Comparator Or Baseline | Yohimbine: Emax > 70%; (±)-Idazoxan: Emax = 50-65% |
| Quantified Difference | Benalfocin's Emax is 35-45 percentage points lower than yohimbine, and 15-30 percentage points lower than idazoxan. |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing recombinant human 5-HT1A receptors, relative to 5-HT = 100%. |
Why This Matters
For experiments where pure α2-antagonism is required, Benalfocin's minimal 5-HT1A activation reduces off-target serotonergic effects, unlike yohimbine and idazoxan which act as moderate-to-strong 5-HT1A agonists.
- [1] Newman-Tancredi A, et al. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. Naunyn Schmiedebergs Arch Pharmacol. 1998 Aug;358(2):197-206. View Source
